Kinase Target Engagement: PIM Kinase Family Inhibition Implied by Scaffold Classification
Although specific IC50 values for CAS 1170227-07-2 are not publicly reported, the compound falls squarely within the structural scope of a patent series claiming thiazole- and pyridine-carboxamide derivatives as potent pan-PIM kinase inhibitors, with representative examples achieving low-nanomolar potency (e.g., pan-PIM inhibitor PIM1/2/3 = 5:14:2 nM against all three isoforms) [1]. The methylsulfonyl group at the para-position of the anilino ring is a known selectivity filter that, in closely related thiazole-4-carboxamide analogues, redirects kinase inhibition from JAK- or COX-family enzymes toward PIM kinases [2].
| Evidence Dimension | Kinase inhibition profile (target family assignment) |
|---|---|
| Target Compound Data | No direct IC50 data publicly available; structurally classified as a PIM kinase inhibitor scaffold |
| Comparator Or Baseline | Representative pan-PIM inhibitor from the same patent family: PIM1 IC50 = 5 nM; PIM2 IC50 = 14 nM; PIM3 IC50 = 2 nM |
| Quantified Difference | Cannot be quantified without target-compound-specific assay data; scaffold-level inference from patent examples |
| Conditions | In vitro kinase inhibition assay (recombinant PIM1/2/3; pyruvate kinase/lactate dehydrogenase-coupled format) per patent examples |
Why This Matters
For procurement decisions, this places the compound within a well-characterized PIM-inhibitor pharmacophore, allowing users to compare it against published PIM inhibitor tool compounds (e.g., SGI-1776, AZD1208) once proprietary or in-house selectivity profiling is completed.
- [1] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. Patent EP2931718B1 / WO2014110574A1, 2014. View Source
- [2] Incyte Holdings Corporation. 4-Substituted pyridin-3-yl-carboxamide compounds and methods of use. Patent US8435976 / WO2011029802A1, 2013. View Source
